Cas no 1784089-80-0 (Ethanone, 1-(1,8-diazaspiro[4.5]dec-1-yl)-)

Ethanone, 1-(1,8-diazaspiro[4.5]dec-1-yl)-, is a specialized organic compound featuring a diazaspiro[4.5]decane core structure with an ethanone functional group. This spirocyclic framework imparts unique steric and electronic properties, making it valuable in pharmaceutical and agrochemical research. The compound’s rigid spirocyclic architecture enhances stability and selectivity, while the ketone moiety offers versatility for further derivatization. Its potential applications include serving as a key intermediate in the synthesis of bioactive molecules, particularly those targeting neurological or metabolic pathways. The structural complexity of this compound underscores its utility in advanced synthetic chemistry and drug discovery efforts.
Ethanone, 1-(1,8-diazaspiro[4.5]dec-1-yl)- structure
1784089-80-0 structure
商品名:Ethanone, 1-(1,8-diazaspiro[4.5]dec-1-yl)-
CAS番号:1784089-80-0
MF:C10H18N2O
メガワット:182.262722492218
CID:5806455
PubChem ID:83618511

Ethanone, 1-(1,8-diazaspiro[4.5]dec-1-yl)- 化学的及び物理的性質

名前と識別子

    • Ethanone, 1-(1,8-diazaspiro[4.5]dec-1-yl)-
    • 1-(1,8-Diazaspiro[4.5]decan-1-yl)ethan-1-one
    • 1-{1,8-diazaspiro[4.5]decan-1-yl}ethan-1-one
    • EN300-4934747
    • 1784089-80-0
    • インチ: 1S/C10H18N2O/c1-9(13)12-8-2-3-10(12)4-6-11-7-5-10/h11H,2-8H2,1H3
    • InChIKey: SRDWENYJIHXXFO-UHFFFAOYSA-N
    • ほほえんだ: C(=O)(N1C2(CCNCC2)CCC1)C

計算された属性

  • せいみつぶんしりょう: 182.141913202g/mol
  • どういたいしつりょう: 182.141913202g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 209
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.2
  • トポロジー分子極性表面積: 32.3Ų

じっけんとくせい

  • 密度みつど: 1.08±0.1 g/cm3(Predicted)
  • ふってん: 335.5±35.0 °C(Predicted)
  • 酸性度係数(pKa): 10.34±0.20(Predicted)

Ethanone, 1-(1,8-diazaspiro[4.5]dec-1-yl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-4934747-2.5g
1-{1,8-diazaspiro[4.5]decan-1-yl}ethan-1-one
1784089-80-0 95.0%
2.5g
$2127.0 2025-03-15
Enamine
EN300-4934747-5.0g
1-{1,8-diazaspiro[4.5]decan-1-yl}ethan-1-one
1784089-80-0 95.0%
5.0g
$3147.0 2025-03-15
Enamine
EN300-4934747-0.05g
1-{1,8-diazaspiro[4.5]decan-1-yl}ethan-1-one
1784089-80-0 95.0%
0.05g
$912.0 2025-03-15
Enamine
EN300-4934747-0.25g
1-{1,8-diazaspiro[4.5]decan-1-yl}ethan-1-one
1784089-80-0 95.0%
0.25g
$999.0 2025-03-15
Enamine
EN300-4934747-0.5g
1-{1,8-diazaspiro[4.5]decan-1-yl}ethan-1-one
1784089-80-0 95.0%
0.5g
$1043.0 2025-03-15
Enamine
EN300-4934747-0.1g
1-{1,8-diazaspiro[4.5]decan-1-yl}ethan-1-one
1784089-80-0 95.0%
0.1g
$956.0 2025-03-15
Enamine
EN300-4934747-10.0g
1-{1,8-diazaspiro[4.5]decan-1-yl}ethan-1-one
1784089-80-0 95.0%
10.0g
$4667.0 2025-03-15
Enamine
EN300-4934747-1.0g
1-{1,8-diazaspiro[4.5]decan-1-yl}ethan-1-one
1784089-80-0 95.0%
1.0g
$1086.0 2025-03-15

Ethanone, 1-(1,8-diazaspiro[4.5]dec-1-yl)- 関連文献

Ethanone, 1-(1,8-diazaspiro[4.5]dec-1-yl)-に関する追加情報

Ethanone, 1-(1,8-diazaspiro[4.5]dec-1-yl): A Comprehensive Overview

Ethanone, 1-(1,8-diazaspiro[4.5]dec-1-yl), also known by its CAS number 1784089-80-0, is a unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of spiro compounds, which are characterized by two rings sharing a single atom. The spiro structure in this molecule is formed by a decalin system (a bicyclic structure consisting of two fused six-membered rings) and a diazine ring (a six-membered ring containing two nitrogen atoms). The ethanone group attached to the spiro nitrogen further enhances the compound's chemical reactivity and functional versatility.

The spiro[4.5]decane framework is a key structural feature of this compound, providing a rigid and stable backbone that can influence its physical and chemical properties. The presence of two nitrogen atoms in the diazine ring introduces additional functional complexity, making this compound a potential candidate for various applications in drug design and material science. Recent studies have highlighted the importance of spiro compounds in medicinal chemistry due to their ability to modulate biological activities through unique stereochemical interactions.

One of the most intriguing aspects of Ethanone, 1-(1,8-diazaspiro[4.5]dec-1-yl) is its potential as a building block for more complex molecules. Researchers have explored its use in synthesizing bioactive compounds with therapeutic potential. For instance, the ethanone group can serve as an electrophilic site for nucleophilic attacks, enabling the construction of diverse heterocyclic frameworks. This property has been leveraged in the development of novel antibiotics and anticancer agents, where structural diversity is crucial for targeting specific biological pathways.

Recent advancements in computational chemistry have also shed light on the electronic properties of this compound. Quantum mechanical calculations reveal that the spiro nitrogen atoms exhibit distinct electronic environments due to their positions within the bicyclic system. These findings have implications for understanding the compound's reactivity in various chemical transformations, such as nucleophilic additions and cyclizations.

In terms of synthesis, Ethanone, 1-(1,8-diazaspiro[4.5]dec-1-yl) can be prepared through a variety of methods, including ring-closing metathesis and stepwise assembly strategies. These synthetic routes often involve the use of transition metal catalysts or organocatalysts to facilitate bond formation between key intermediates. The choice of synthetic pathway depends on factors such as yield optimization, stereocontrol, and scalability.

From an applications perspective, this compound has shown promise in several areas. In materials science, its rigid bicyclic structure makes it a candidate for designing high-performance polymers with tailored mechanical properties. In pharmacology, ongoing research focuses on its role as a lead compound for drug discovery programs targeting neurodegenerative diseases and infectious agents.

Despite its potential applications, there are challenges associated with the use of Ethanone, 1-(1,8-diazaspiro[4.5]dec-1-yl) in practical settings. Issues such as limited solubility in common solvents and potential side reactions during synthesis need to be addressed to fully realize its utility. Collaborative efforts between chemists and engineers are essential to overcome these limitations and unlock new opportunities for this versatile compound.

In conclusion, Ethanone, 1-(1,8-diazaspiro[4.5]dec-1-yl) (CAS No: 1784089-80-0) stands out as an intriguing molecule with significant potential across multiple disciplines. Its unique spiro structure and functional groups make it a valuable tool for advancing chemical research and development. As scientific understanding continues to grow, this compound is likely to play an increasingly important role in shaping future innovations in medicine and materials science.

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